molecular formula C13H12F3NO2 B3000268 2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287265-88-5

2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B3000268
CAS RN: 2287265-88-5
M. Wt: 271.239
InChI Key: VPBHKXARHCDATL-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid , also known by its IUPAC name 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride , is a chemical compound with the molecular formula C8H8F3NO·HCl . It belongs to the class of amino acids and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the trifluorophenyl moiety plays a crucial role in the synthesis, affecting both stereochemistry and reactivity .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid consists of a bicyclo[1.1.1]pentane ring fused to a trifluorophenyl group. The amino acid functionality is attached to the bicyclic system. The presence of fluorine atoms enhances lipophilicity and influences interactions with biological targets .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, amidation, and esterification. Researchers have investigated its reactivity with other functional groups, leading to the development of novel derivatives with potential biological activities .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra provide insights into its structural features .

Safety And Hazards

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet .

Future Directions

  • Clinical Trials : Assessing safety and efficacy in vivo .

: Enamine: 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride : ChemSpider: ®-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid

properties

IUPAC Name

2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-7-2-1-6(8(15)9(7)16)12-3-13(4-12,5-12)10(17)11(18)19/h1-2,10H,3-5,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBHKXARHCDATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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